molecular formula C17H20N2O2S B4085827 N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No.: B4085827
M. Wt: 316.4 g/mol
InChI Key: ZAVQDWLXHJFEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-isopropyl-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide” is an organic chemical compound . It has the molecular formula C17H20N2O2S .


Molecular Structure Analysis

The molecular structure of “N-isopropyl-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide” is defined by its molecular formula, C17H20N2O2S . For a more detailed structural analysis, one would need to refer to its specific structural data or a crystallographic study.

Safety and Hazards

The safety and hazards associated with “N-isopropyl-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide” are not specified in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13(2)18-17(15-7-5-4-6-8-15)19-22(20,21)16-11-9-14(3)10-12-16/h4-13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVQDWLXHJFEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NC(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
Reactant of Route 2
N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

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